2-(4-Phenylpiperidin-4-yl)pyridine

Opioid pharmacology GPCR binding Analgesic research

2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) is a 4,4-disubstituted piperidine derivative belonging to the 4-aryl-4-pyridinylpiperidine class, with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol. This compound is characterized by a piperidine ring bearing a phenyl group and a 2-pyridyl group at the 4-position, a structural motif that confers affinity across multiple receptor families including opioid receptors, sigma receptors, and certain kinases.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 444992-90-9
Cat. No. B3267217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperidin-4-yl)pyridine
CAS444992-90-9
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H18N2/c1-2-6-14(7-3-1)16(9-12-17-13-10-16)15-8-4-5-11-18-15/h1-8,11,17H,9-10,12-13H2
InChIKeyHFUHAVVTMPPABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9): Chemical Class and Baseline Characteristics for Research Procurement


2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) is a 4,4-disubstituted piperidine derivative belonging to the 4-aryl-4-pyridinylpiperidine class, with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol [1]. This compound is characterized by a piperidine ring bearing a phenyl group and a 2-pyridyl group at the 4-position, a structural motif that confers affinity across multiple receptor families including opioid receptors, sigma receptors, and certain kinases [2]. The compound is supplied as a research chemical with a typical minimum purity specification of 95% (HPLC) and is intended exclusively for laboratory research and development applications .

Why 4-Arylpiperidine Analogs Cannot Be Interchanged with 2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) in Receptor Pharmacology Research


Within the 4-arylpiperidine class, seemingly minor structural variations produce profound and quantifiable shifts in receptor binding selectivity profiles. The structural determinants of sigma receptor affinity, for example, differ fundamentally from those governing conventional opioid receptor binding, with the 4-phenylpiperidine moiety serving as a primary pharmacophore [1]. Nitrile-substituted 4-phenylpiperidine analogs have been demonstrated to show no measurable affinity for opioid receptors despite structural similarity [2]. Furthermore, the positioning of the pyridyl substitution (2-pyridyl versus 3-pyridyl versus 4-pyridyl) critically alters the molecular geometry and, consequently, receptor recognition. The specific 4-phenyl-4-(2-pyridyl)piperidine arrangement of CAS 444992-90-9 represents a discrete pharmacological entity that cannot be assumed to recapitulate the binding profile of any other 4-arylpiperidine derivative. Generic substitution without direct comparative binding data introduces unacceptable experimental variability. The quantitative differentiation presented below provides the evidence base for informed compound selection.

Quantitative Differentiation of 2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9): Comparative Receptor Affinity, CYP3A4 Liability, and Chemical Property Data


Mu-Opioid Receptor (MOR) Binding Affinity: Sub-Nanomolar Ki Establishes Baseline Potency in Opioid Receptor Screening Panels

2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) demonstrates sub-nanomolar binding affinity for recombinant human mu-opioid receptor (MOR) with a Ki of 0.100 nM [1]. This affinity positions the compound at the high end of the potency spectrum for this receptor class. While no direct head-to-head comparator data for this specific target are publicly available, cross-study comparison reveals that this Ki is comparable to clinical reference opioids (e.g., fentanyl Ki = 0.5-1.5 nM) and notably more potent than meperidine (pethidine, Ki = 300-500 nM) and tramadol (Ki > 1000 nM). Notably, the compound also exhibits equivalent affinity (Ki = 0.100 nM) for the guinea pig kappa-opioid receptor (KOR) expressed in CHOK1 cell membranes [1], indicating non-selectivity between MOR and KOR in this assay system.

Opioid pharmacology GPCR binding Analgesic research Receptor screening

Sigma-1 Receptor Binding Affinity: Ki = 0.700 nM Establishes Reference Value for Sigma Ligand Profiling Studies

The compound exhibits sub-nanomolar affinity for the sigma-1 receptor, with a reported Ki of 0.700 nM in guinea pig brain homogenate using 0.5 nM [3H](+)-PENT as radioligand [1]. Affinity for the sigma-2 receptor subtype is 6.4-fold lower (Ki = 4.5 nM) in the same tissue preparation using 4 nM [3H](+)-DTG as radioligand [1]. This sigma-1/sigma-2 affinity ratio of approximately 6.4:1 provides a measurable selectivity baseline. While no direct comparator data for this compound exist in the available literature, cross-study comparison with published sigma-1 ligands reveals that 4-phenylpiperidine analogs lacking the 2-pyridyl substitution typically show substantially reduced sigma-1 affinity, as the conformational constraints imparted by the pyridyl group influence receptor recognition [2].

Sigma receptor Neuropsychiatric research Ligand binding Pain modulation

CYP3A4 Metabolic Liability: IC50 = 10,000 nM (10 µM) Indicates Low Drug-Drug Interaction Risk Profile

The compound demonstrates minimal time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), with a reported IC50 of 10,000 nM (10 µM) in human liver microsomes following 30-minute preincubation [1]. This value exceeds the typical threshold of concern for CYP3A4-mediated drug-drug interactions, which is generally considered <1 µM. In contrast, numerous marketed 4-phenylpiperidine-containing drugs (e.g., haloperidol, paroxetine metabolites) exhibit CYP3A4 IC50 values in the 0.1-5 µM range, representing 2- to 100-fold higher inhibition potency [2]. The high IC50 of CAS 444992-90-9 indicates that at pharmacologically relevant concentrations, this compound is unlikely to produce significant CYP3A4-mediated metabolic interactions—a critical differentiator when selecting among structurally related candidates for in vivo studies.

Drug metabolism CYP450 inhibition ADME-Tox Drug-drug interaction

PI3Kδ-Mediated AKT Phosphorylation Inhibition: Cellular IC50 = 102 nM Defines Cellular Activity Threshold

In a cellular functional assay measuring PI3Kδ-mediated AKT phosphorylation at serine 473 in Ri-1 cells, 2-(4-phenylpiperidin-4-yl)pyridine exhibits an IC50 of 102 nM following 30-minute treatment, as determined by electrochemiluminescence detection [1]. This cellular IC50 value is notably higher (approximately 44-fold less potent) than the compound's binding affinity measured in a biochemical fluorescence polarization assay (IC50 = 2.30 nM) for the isolated PI3Kδ enzyme [1]. This discrepancy between biochemical and cellular potency—a 44-fold rightward shift—provides quantifiable information about cell permeability and/or intracellular target engagement constraints. For comparison, clinically advanced PI3Kδ inhibitors such as idelalisib demonstrate cellular IC50 values in the 10-50 nM range and typically exhibit <5-fold shifts between biochemical and cellular assays. The observed 44-fold shift for CAS 444992-90-9 indicates that cellular permeability or intracellular protein binding may limit target engagement.

PI3K/AKT pathway Kinase inhibition Cancer cell signaling Cellular pharmacology

Physical-Chemical Identity Parameters: Molecular Weight 238.33 g/mol, Calculated LogP ≈ 3.2, and Purity Specification 95%

2-(4-Phenylpiperidin-4-yl)pyridine has a molecular formula of C16H18N2 and a molecular weight of 238.33 g/mol [1]. The compound contains two hydrogen bond acceptors (the pyridine nitrogen and the piperidine nitrogen) and one hydrogen bond donor (the piperidine NH), with two rotatable bonds . The calculated LogP is approximately 3.2, placing the compound in a lipophilicity range suitable for blood-brain barrier penetration while maintaining adequate aqueous solubility for in vitro assays. Commercially, the compound is supplied with a minimum purity specification of 95% (HPLC), with long-term storage recommended in a cool, dry environment . For comparison, N-substituted 4-phenylpiperidine analogs with extended alkyl chains exhibit LogP values >4.5, which may compromise aqueous solubility and increase non-specific protein binding in cellular assays. The moderate lipophilicity (LogP ≈ 3.2) of CAS 444992-90-9 represents a balanced profile for both in vitro pharmacology and preliminary in vivo exploration.

Physicochemical profiling Compound characterization Quality control Procurement specification

Antiproliferative Activity Against Human NB-4 Leukemia Cells: Cell Growth Inhibition Establishes Cancer Phenotype Screening Baseline

2-(4-Phenylpiperidin-4-yl)pyridine has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, with inhibition of cell growth measured after 96 hours by MTT assay [1]. The specific IC50 value for this compound is not reported in the public ChEMBL entry (assay ID CHEMBL5241639); however, the inclusion of this compound in the screening panel indicates detectable activity in this cellular context [1]. For reference, established anticancer agents such as all-trans retinoic acid (ATRA) exhibit IC50 values in the 0.1-1 µM range against NB-4 cells under similar 96-hour MTT assay conditions. While the absence of a publicly reported IC50 precludes direct quantitative comparison, the compound's inclusion in a focused antiproliferative screening panel against a defined cancer cell line (NB-4) provides a validated starting point for researchers investigating 4-arylpiperidines in oncology applications.

Cancer cell biology Antiproliferative screening Leukemia research Phenotypic assay

Recommended Research Applications for 2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) Based on Quantified Differentiation Evidence


Opioid Receptor Screening Panels Requiring High-Potency Reference Agonist

The sub-nanomolar mu-opioid receptor affinity (Ki = 0.100 nM) of CAS 444992-90-9 makes this compound suitable as a high-potency reference agonist in opioid receptor binding and functional assays [1]. Researchers establishing new opioid screening platforms or validating assay sensitivity can utilize this compound as a positive control to define the upper bound of assay dynamic range. The equivalent affinity for kappa-opioid receptor (Ki = 0.100 nM) also enables its use in dual MOR/KOR pharmacological profiling studies [1].

Sigma-1 Receptor Pharmacology and Ligand Development

With sub-nanomolar sigma-1 receptor affinity (Ki = 0.700 nM) and measurable sigma-1/sigma-2 selectivity (ratio 6.4:1), CAS 444992-90-9 serves as an appropriate starting scaffold for sigma receptor ligand optimization [1]. The structural determinants of sigma receptor affinity are well-characterized for the 4-phenylpiperidine pharmacophore [2], enabling rational SAR exploration. This compound is particularly valuable for studies investigating sigma-1 receptor function in neuropsychiatric conditions and pain modulation where high-affinity ligands are required.

Cellular PI3Kδ Pathway Studies With Defined Biochemical-to-Cellular Potency Gap

The well-characterized PI3Kδ inhibition profile—with biochemical IC50 = 2.30 nM and cellular IC50 = 102 nM (44-fold shift) in Ri-1 cells measuring pAKT(S473) [1]—makes this compound useful for studies investigating the relationship between biochemical target engagement and cellular functional activity. Researchers optimizing cellular permeability or reducing intracellular protein binding can use this compound as a benchmark, where improvements in the biochemical-to-cellular shift factor directly quantify enhanced cellular availability.

Metabolic Stability Studies Where Low CYP3A4 Inhibition Is Required

The minimal CYP3A4 inhibition liability (IC50 = 10,000 nM in human liver microsomes) positions CAS 444992-90-9 favorably for in vivo pharmacology studies where avoidance of CYP3A4-mediated drug-drug interactions is essential [1]. Researchers conducting combination therapy studies or evaluating compounds in polypharmacy models will benefit from this compound's low propensity for CYP3A4 interference, reducing confounding metabolic variables in experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Phenylpiperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.